Cas no 80394-99-6 ([9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI))

[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI) structure
80394-99-6 structure
Product Name:[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI)
N.o CAS:80394-99-6
MF:C40H50O8
MW:658.820212841034
CID:730775
Update Time:2024-03-01

[9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI) Propriedades químicas e físicas

Nomes e Identificadores

    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone,1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-,(4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI)
    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone,1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1
    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone,1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-,(4aS,4'aS,9S,9'S,10aS,10'aS)-
    • Grandidone C
    • CID 102063060
    • [9,9'-Biphenanthrene]-5,5',8,8',10,10'(2H,2'H)-hexone, 1,1',3,3',4,4',4a,4'a,9,9',10a,10'a-dodecahydro-6,6'-dihydroxy-1,1,1',1',4a,4'a-hexamethyl-7,7'-bis(1-methylethyl)-, (4aS,4'aS,9S,9'S,10aS,10'aS)- (9CI)
    • Inchi: 1S/C40H50O8/c1-17(2)19-27(41)23-21(31(45)35-37(5,6)13-11-15-39(35,9)25(23)33(47)29(19)43)22-24-26(34(48)30(44)20(18(3)4)28(24)42)40(10)16-12-14-38(7,8)36(40)32(22)46/h17-18,21-22,35-36,41-42H,11-16H2,1-10H3/t21-,22-,35-,36-,39+,40+/m0/s1
    • Chave InChI: HCNWHVLOUGMCJF-FVIHBDCBSA-N
    • SMILES: O=C1[C@H](C2C(=C(C(C)C)C(C(C=2[C@@]2(C)CCCC(C)(C)[C@@H]21)=O)=O)O)[C@H]1C2C(=C(C(C)C)C(C(C=2[C@@]2(C)CCCC(C)(C)[C@@H]2C1=O)=O)=O)O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 48
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 1630
  • Superfície polar topológica: 143

Propriedades Experimentais

  • Densidade: 1.26±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 767.3±60.0 °C(Predicted)
  • pka: 4.20±1.00(Predicted)
Fornecedores recomendados
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhejiang Brunova Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD